molecular formula C17H19NOS B2777358 5-(1-Adamantyl)-1,3-benzoxazole-2-thiol CAS No. 861442-68-4

5-(1-Adamantyl)-1,3-benzoxazole-2-thiol

Cat. No. B2777358
CAS RN: 861442-68-4
M. Wt: 285.41
InChI Key: GULMIEWUVWLKCY-UHFFFAOYSA-N
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Description

Adamantane is an organic compound with a formula of C10H16. It can be described as the fusion of three cyclohexane rings. The molecule is both rigid and virtually stress-free. The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .


Synthesis Analysis

Adamantane derivatives are often synthesized via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, 5 pyrazole-based adamantyl heterocyclic compounds were synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine .


Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .


Chemical Reactions Analysis

Adamantane derivatives have been found to undergo a variety of chemical reactions. For instance, the synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates .


Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor. It is the simplest diamondoid. Adamantane derivatives have found practical application as drugs, polymeric materials, and thermally stable lubricants .

Scientific Research Applications

Mechanism of Action

Target of Action

Adamantane derivatives have been known for their antiviral activity against the influenza and hiv viruses . They have also been associated with central nervous, antimicrobial, and anti-inflammatory activities . The M2 protein of the influenza A virus has been suggested as a potential target for adamantane drugs .

Mode of Action

It’s worth noting that adamantane derivatives have been associated with antiviral, antimicrobial, and anti-inflammatory activities . For instance, amantadine, an adamantane derivative, acts as a nicotinic antagonist, dopamine agonist, and noncompetitive NMDA antagonist . Its antiviral mechanism of action involves antagonism of the influenza virus A M2 proton channel, which prevents endosomal escape .

Biochemical Pathways

Adamantane derivatives have been associated with the inhibition of viral replication . The antiviral mechanism of action of amantadine, an adamantane derivative, involves antagonism of the influenza virus A M2 proton channel .

Pharmacokinetics

It’s worth noting that adamantane derivatives like amantadine have a bioavailability of 86–90%, with minimal metabolism (mostly to acetyl metabolites), and are mainly excreted unchanged in urine .

Result of Action

Adamantane derivatives have been associated with antiviral, antimicrobial, and anti-inflammatory activities .

Action Environment

It’s worth noting that the performance of adamantane at low concentration is explained by relative rates of radical addition to the enone .

Safety and Hazards

While specific safety data for “5-(1-Adamantyl)-1,3-benzoxazole-2-thiol” is not available, it’s important to handle all chemicals with care. For example, 1-Adamantyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Adamantane derivatives have been gaining attention due to their various pharmacological effects. They have been used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

properties

IUPAC Name

5-(1-adamantyl)-3H-1,3-benzoxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c20-16-18-14-6-13(1-2-15(14)19-16)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULMIEWUVWLKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)OC(=S)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Adamantyl)-1,3-benzoxazole-2-thiol

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